1-Isothiocyanato-6-(methylthio)hexane

描述

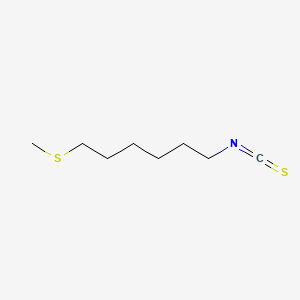

1-异硫氰酸-6-(甲基亚磺酰基)己烷是一种有机化合物,分子式为 C8H15NOS2。它以其独特的结构而闻名,该结构包括一个异硫氰酸酯基团和一个连接到己烷链上的甲基亚磺酰基基团。

准备方法

合成路线和反应条件

1-异硫氰酸-6-(甲基亚磺酰基)己烷可以通过一系列化学反应合成。一种常见的方法涉及前体化合物的叠氮化,然后与三苯基膦/二硫化碳体系反应。 例如,1-氯-6-甲氧基己烷可以使用这种方法转化为1-异硫氰酸-6-甲氧基己烷 .

工业生产方法

1-异硫氰酸-6-(甲基亚磺酰基)己烷的工业生产通常涉及使用类似化学路线的大规模合成。该工艺针对产率和纯度进行了优化,确保该化合物满足各种应用所需的规格。

化学反应分析

反应类型

1-异硫氰酸-6-(甲基亚磺酰基)己烷会发生多种类型的化学反应,包括:

氧化: 甲基亚磺酰基可以被氧化形成亚砜或砜。

还原: 异硫氰酸酯基团可以被还原形成胺。

取代: 异硫氰酸酯基团可以发生亲核取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 胺或醇等亲核试剂可以在温和条件下与异硫氰酸酯基团反应。

主要形成的产品

氧化: 亚砜和砜。

还原: 胺。

取代: 硫脲和相关化合物。

科学研究应用

Biological Activities

Research indicates that 1-isothiocyanato-6-(methylthio)hexane exhibits several biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacteria and fungi.

- Anticancer Effects : Shown to inhibit cancer cell growth and induce apoptosis in specific cancer cell lines.

- Oxidative Stress Induction : Can induce oxidative stress, leading to cellular death in certain contexts.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzyme activity. For instance, it has been shown to interact with cytochrome P450 enzymes involved in drug metabolism, which is crucial for understanding drug interactions and metabolism pathways .

Gene Expression Modulation

Studies have indicated that this compound can affect gene expression levels in human cancer cells. Research published in Molecular and Cellular Biochemistry highlighted its potential role in developing new therapeutic agents by modulating gene expression related to cancer progression .

Drug Metabolism Studies

This compound can serve as a model for studying drug metabolism due to its structural similarities with other xenobiotics metabolized by the same enzymes. A study in Drug Metabolism and Disposition examined its metabolic pathways in rats, providing insights into its pharmacokinetics .

Cancer Therapy Research

Research has demonstrated that this compound can induce oxidative stress and apoptosis in human leukemia cells. This suggests potential applications in cancer therapy, as indicated by findings published in Free Radical Biology and Medicine .

Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Anticancer | Inhibits growth of cancer cells and induces apoptosis | |

| Oxidative Stress | Induces oxidative stress leading to cell death | |

| Gene Expression | Modulates gene expression related to cancer progression |

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cytochrome P450 enzymes by this compound, revealing significant interactions that could inform drug design strategies aimed at minimizing adverse drug reactions.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound resulted in decreased survival rates of leukemia cells, suggesting its potential as an adjunct therapy in cancer treatment protocols.

作用机制

1-异硫氰酸-6-(甲基亚磺酰基)己烷的作用机制涉及其与各种分子靶标的相互作用。已知异硫氰酸酯基团会与生物系统中的亲核试剂(如硫醇和胺)发生反应。 这种反应性会导致蛋白质和其他生物分子的修饰,可能会破坏细胞过程并发挥治疗作用 .

相似化合物的比较

1-异硫氰酸-6-(甲基亚磺酰基)己烷可以与其他含有异硫氰酸酯的化合物进行比较,例如:

烯丙基异硫氰酸酯: 存在于芥菜油中,以其辛辣的味道和抗菌特性而闻名。

苯乙基异硫氰酸酯: 存在于十字花科蔬菜中,研究其抗癌特性。

萝卜硫素: 存在于西兰花中,以其化学预防和抗癌活性而闻名

1-异硫氰酸-6-(甲基亚磺酰基)己烷的独特性在于其独特的结构,该结构将异硫氰酸酯基团与甲基亚磺酰基基团结合在一起,有可能提供独特的化学和生物特性。

生物活性

1-Isothiocyanato-6-(methylthio)hexane (ITMH), also known as 6-(methylthio)hexyl isothiocyanate, is a compound belonging to the isothiocyanate family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of ITMH, including its antimicrobial, anticancer, and gene expression modulation properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅N₁S₂

- Molecular Weight : Approximately 189.34 g/mol

- Structure : ITMH features a hexane backbone with a methylthio group at the sixth position and an isothiocyanate functional group at the first position.

Antimicrobial Activity

ITMH has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Research indicates that it can inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents. For instance, studies have shown that ITMH binds to active sites of enzymes involved in microbial metabolism, thereby inhibiting their activity.

Table 1: Antimicrobial Efficacy of ITMH

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 25 μg/mL |

| Candida albicans | 75 μg/mL |

Anticancer Activity

The anticancer potential of ITMH has been explored in several studies. It has been reported to induce oxidative stress and apoptosis in cancer cells. For example, a study published in Free Radical Biology and Medicine found that ITMH significantly increased cell death in human leukemia cells by inducing oxidative stress.

Case Study: Effects on Cancer Cell Lines

A detailed investigation into the antiproliferative effects of ITMH was performed on various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), SK-MEL-2 (skin melanoma), HCT-15 (colon adenocarcinoma).

-

Findings : The IC50 values demonstrated potent antiproliferative activity:

Cell Line IC50 (μM) A549 15.2 SK-MEL-2 9.08 HCT-15 10.04

These results indicate that ITMH may serve as a lead compound for further development in cancer therapy.

Modulation of Gene Expression

Research has also highlighted the effects of ITMH on gene expression. It has been shown to alter the expression levels of genes involved in apoptosis and cell cycle regulation in human cancer cells. This modulation suggests that ITMH could be utilized as a tool for studying gene function and developing new therapeutic strategies.

The precise mechanisms through which ITMH exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Enzyme Inhibition : ITMH can bind to cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug interactions.

- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), leading to cell death in certain cancer types.

- Gene Expression Modulation : ITMH influences the transcriptional activity of genes associated with cancer progression and apoptosis.

Safety Profile

While the biological activities of ITMH are promising, safety data remains limited. Isothiocyanates generally exhibit irritant properties; thus, caution should be exercised regarding their use in therapeutic applications.

常见问题

Q. Basic: What analytical methods are recommended for structural confirmation of 1-Isothiocyanato-6-(methylthio)hexane?

To confirm the structure, use <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy. For example, <sup>13</sup>C-NMR (125 MHz, CDCl3) of the related compound (R)-6-HITC (a sulfinyl derivative) shows distinct peaks for the isothiocyanate (-NCS) group at ~120-125 ppm and methylthio (-SMe) groups at ~15-20 ppm . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate molecular weight (C8H15NS2, MW 205.3) .

Q. Basic: How can researchers synthesize this compound from natural sources?

The compound is derived enzymatically from glucosinolate precursors in plants like Wasabia japonica. Crush fresh wasabi rhizomes, isolate 6-(Methylthio)hexyl glucosinolate via ethanol extraction, and hydrolyze using myrosinase enzymes. Purify via column chromatography (silica gel, hexane:ethyl acetate 9:1) .

Q. Basic: What biological assays are suitable for testing its antimicrobial activity?

Use agar diffusion assays for antibacterial screening (e.g., against Bacillus subtilis) at 25 µmol/disc. For antifungal activity (e.g., Trichophyton mentagrophytes), determine the minimum inhibitory concentration (MIC) via broth microdilution (reported MIC: 25 µg/mL) . Include positive controls like amphotericin B and solvent-only blanks.

Q. Advanced: How does the methylthio vs. sulfinyl/sulfonyl modification affect bioactivity?

Comparative studies show that sulfoxidation (e.g., 6-(methylsulfinyl) derivative) enhances anticancer activity in oral cancer cells (e.g., apoptosis via ROS induction), while the methylthio form exhibits stronger antimicrobial effects. Use metabolomic profiling (LC-MS/MS) and transcriptomic analysis (RNA-seq) to map oxidative stress pathways .

Q. Advanced: How to resolve contradictions in pyrolysis kinetics of hexane derivatives?

Adopt a jet-stirred reactor (JSR) setup at 500-1100 K and 1-10 atm to study pyrolysis intermediates. Validate with a kinetic model incorporating pressure-dependent rate rules for C-S bond cleavage. Compare speciation data (GC-MS) with simulations (CHEMKIN-Pro) to resolve discrepancies in isomer-specific degradation pathways .

Q. Advanced: What metabolomic approaches identify its role in osteoarthritis pathways?

In murine osteoarthritis models, use untargeted metabolomics (UPLC-QTOF-MS) with RT 7.26 min and m/z 206.07 for detection. Pair with transcriptomics to link its downregulation in "model vs. curcumin" groups to NF-κB inhibition. Normalize data to internal standards (e.g., deuterated glutamine) .

Q. Advanced: How to design stability studies for long-term storage?

Store ethanol solutions at -20°C (≥98% purity, stability ≥2 years). Monitor degradation via monthly HPLC-UV (C18 column, 220 nm). For solid-state stability, use thermogravimetric analysis (TGA) to assess decomposition above 119°C (boiling point) .

Q. Advanced: What mechanisms explain its neurotoxic potential compared to hexane derivatives?

Unlike n-hexane (neurotoxic via 2,5-hexanedione), this compound’s isothiocyanate group may cross-link neurofilament proteins. Use in vitro axonal transport assays (primary neurons) and MALDI-TOF to detect protein adducts. Compare with carbon disulfide neurotoxicity models .

Q. Basic: What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; LD50 data are limited. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Store away from oxidizers .

Q. Advanced: How to optimize its antifouling activity on marine surfaces?

Test on PVC plates at 50 µmol/cm<sup>2</sup> in seawater. Use blue mussel (Mytilus edulis) assays to quantify larval settlement inhibition. Pair with SEM-EDS to analyze surface adhesion changes .

属性

IUPAC Name |

1-isothiocyanato-6-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXPFAXPUDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196118 | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.035-1.041 (20°) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-39-1 | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。